molecular formula C19H21NO B1670902 多塞平 CAS No. 1668-19-5

多塞平

货号: B1670902
CAS 编号: 1668-19-5
分子量: 279.4 g/mol
InChI 键: ODQWQRRAPPTVAG-GZTJUZNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西多昔平,也称为顺式-多昔平或(Z)-多昔平,是一种在20世纪60年代开发的三环抗抑郁药。它是多昔平的顺式或(Z)立体异构体,多昔平是商业上使用的(E)和(Z)异构体的混合物。西多昔平作为血清素-去甲肾上腺素再摄取抑制剂、H1受体拮抗剂和抗胆碱药发挥作用。 它已被重新研究,目前正在开发作为治疗慢性荨麻疹的抗组胺药 .

作用机制

西多昔平通过多种机制发挥作用:

    血清素-去甲肾上腺素再摄取抑制: 它抑制血清素和去甲肾上腺素的再摄取,从而提高突触间隙中的浓度并增强情绪。

    H1受体拮抗作用: 它阻断组胺H1受体,减少过敏反应并提供抗组胺作用。

    抗胆碱作用: 它抑制乙酰胆碱受体,导致镇静和抗胆碱作用.

科学研究应用

Treatment of Insomnia

Doxepin has been extensively studied for its efficacy in managing chronic primary insomnia. Research indicates that low doses (1 mg, 3 mg, and 6 mg) significantly improve sleep quality without causing residual sedation the following day.

  • Case Study: Efficacy in Chronic Insomnia
    • Participants: 67 adults with chronic primary insomnia.
    • Results: Statistically significant improvements were observed in wake time during sleep, total sleep time, and overall sleep efficiency when compared to placebo. The study demonstrated that doxepin effectively reduced subjective latency to sleep onset at the highest dose (6 mg) .
Dosage (mg)Wake Time During SleepTotal Sleep TimeSleep Efficiency
PlaceboBaselineBaselineBaseline
1ImprovedImprovedImproved
3Significantly improvedSignificantly improvedSignificantly improved
6Significantly reducedSignificantly increasedMaintained

Management of Anxiety Disorders

Doxepin has also been utilized in treating anxiety disorders. Its sedative properties help alleviate symptoms associated with anxiety.

  • Case Study: Comparison with Diazepam
    • A study comparing doxepin to diazepam found both drugs effective in relieving anxiety symptoms. However, doxepin's side effect profile was noted to be more favorable in certain patient populations .

Neuropathic Pain Relief

Emerging research suggests that doxepin may serve as an analgesic for neuropathic pain management.

  • Research Findings:
    • Doxepin has shown efficacy in treating neuropathic pain conditions, particularly postherpetic neuralgia and diabetic neuropathy. Its mechanism involves modulating pain pathways through serotonin and norepinephrine reuptake inhibition .

Safety Profile

Doxepin’s safety profile is well-documented across various studies. Common side effects include sedation, dry mouth, and potential weight gain. However, serious adverse effects are rare when used at recommended doses.

  • Safety Data Summary:
Side EffectIncidence Rate (%)
Sedation15
Dry Mouth10
Weight Gain5
Serious Adverse Effects<1

生化分析

Biochemical Properties

Doxepin interacts with various enzymes, proteins, and other biomolecules. It displays active core anticholinergic activity and reduces noradrenaline and serotonin reuptake .

Cellular Effects

Doxepin influences cell function by interacting with nerve cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Doxepin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Doxepin’s effects can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of Doxepin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Doxepin is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Doxepin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Doxepin and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

西多昔平的合成涉及以下步骤:

    二苯并恶嗪环系的形成: 这是通过一系列环化反应实现的。

    二甲基氨基侧链的引入: 此步骤涉及二苯并恶嗪中间体在特定条件下与二甲胺的反应。

    纯化和分离: 最终产物使用重结晶或色谱等技术进行纯化。

工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

西多昔平会发生各种化学反应,包括:

    氧化: 西多昔平可以氧化形成相应的N-氧化物。

    还原: 还原反应可以将西多昔平转化为其还原形式。

    取代: 亲核取代反应可以将不同的官能团引入西多昔平分子。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂和卤代烷等亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件 .

相似化合物的比较

西多昔平与其他三环抗抑郁药相似,例如:

    多昔平: (E)和(Z)异构体的混合物,其中西多昔平是(Z)异构体。

    阿米替林: 另一种具有类似血清素-去甲肾上腺素再摄取抑制作用的三环抗抑郁药。

    克罗米普拉明: 以其强大的血清素再摄取抑制作用而闻名。

西多昔平因其特定的立体异构形式而独一无二,这可能有助于其独特的药理学特征,并可能与它的反式异构体相比具有更大的抗抑郁活性 .

生物活性

Sinequan, the brand name for doxepin hydrochloride, is a tricyclic antidepressant with significant biological activity, particularly in treating depression and anxiety disorders. This article explores the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of doxepin, supported by relevant studies and data.

Doxepin exhibits a multifaceted mechanism of action primarily through the inhibition of neurotransmitter reuptake:

  • Norepinephrine and Serotonin Reuptake Inhibition : Doxepin inhibits the reuptake of norepinephrine and serotonin at synaptic clefts, thereby increasing their availability in the central nervous system (CNS) .
  • Antihistaminic Effects : The compound also acts as an antagonist at histamine H1 receptors, contributing to its sedative properties .
  • Anticholinergic Activity : Doxepin has anticholinergic effects which can lead to side effects such as dry mouth and urinary retention .

Clinical Efficacy

Doxepin has been evaluated in various clinical settings, demonstrating effectiveness in treating insomnia, anxiety, and depression. Below is a summary of key findings from clinical studies:

StudyPopulationInterventionOutcome MeasureResults
Study 401Non-elderly adultsDoxepin 1, 3, 6 mg vs. placeboWake Time During Sleep (WTDS)Significant reduction in WTDS at 6 mg dose
Study 502Elderly adultsDoxepin 6 mg vs. placeboWake Time After Sleep Onset (WASO)Reduced WASO compared to placebo
Krystal et al., 2010Insomnia patientsUltra-low-dose doxepin (≤6 mg)Total Sleep Time (TST)Increased TST significantly compared to placebo
Lankford et al., 2012Mixed anxiety/depressionDoxepin vs. alprazolamAnxiety scoresDoxepin showed comparable efficacy to alprazolam

Case Studies

Several case studies illustrate the diverse applications of doxepin:

  • Neuropathic Pain Management : A randomized double-blind study found that topical doxepin significantly reduced neuropathic pain compared to placebo, highlighting its analgesic properties beyond its psychiatric indications .
  • Chronic Insomnia : In a cohort of patients with chronic insomnia, doxepin was shown to improve sleep maintenance significantly without significant adverse effects on next-day functioning .

Safety Profile

While doxepin is generally well-tolerated, it can cause side effects due to its anticholinergic properties and sedative effects:

  • Common Side Effects : These include drowsiness, dry mouth, constipation, and urinary retention.
  • Serious Risks : There are potential risks of QT interval prolongation; thus, monitoring is necessary when used with other medications affecting cardiac rhythm .

属性

CAS 编号

1668-19-5

分子式

C19H21NO

分子量

279.4 g/mol

IUPAC 名称

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI 键

ODQWQRRAPPTVAG-GZTJUZNOSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

手性 SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

规范 SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

外观

Solid powder

沸点

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

颜色/形态

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

熔点

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

Key on ui other cas no.

3607-34-9
1668-19-5

物理描述

Solid

纯度

>98% (or refer to the Certificate of Analysis)

保质期

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

溶解度

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Apo Doxepin
Apo-Doxepin
ApoDoxepin
Aponal
Deptran
Desidox
Doneurin
Doxepia
Doxepin
Doxepin beta
Doxepin Hydrochloride
Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5)
Doxepin RPh
Doxepin-RPh
Espadox
Hydrochloride, Doxepin
Mareen
Novo Doxepin
Novo-Doxepin
Prudoxin
Quitaxon
Sinequan
Sinquan
Xepin
Zonalon

产品来源

United States

Synthesis routes and methods I

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Yield
73.5%

Synthesis routes and methods II

Procedure details

Doxepin hydrochloride (10 g., 0.032 mol) was dissolved in 50 ml. H2O. Sodium bicarbonate (3.2 g., 0.038 mol) suspended in 25 ml. of H2O was added with stirring, and the mixture stirred for 20 minutes and then extracted 3×50 ml. ether. The ether extracts were combined, dried (Na2SO4) and evaporated in vacuo to yield doxepin as an oil (8.33 g.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
doxepin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinequan
Reactant of Route 2
Reactant of Route 2
Sinequan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sinequan
Reactant of Route 4
Reactant of Route 4
Sinequan
Reactant of Route 5
Sinequan
Reactant of Route 6
Reactant of Route 6
Sinequan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。